3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Brand Name: Vulcanchem
CAS No.: 1223756-70-4
VCID: VC6365502
InChI: InChI=1S/C22H21FN2OS/c1-15-6-5-7-17(14-15)20(26)25-21(27)19(16-8-10-18(23)11-9-16)24-22(25)12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3
SMILES: CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)F
Molecular Formula: C22H21FN2OS
Molecular Weight: 380.48

3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

CAS No.: 1223756-70-4

Cat. No.: VC6365502

Molecular Formula: C22H21FN2OS

Molecular Weight: 380.48

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione - 1223756-70-4

Specification

CAS No. 1223756-70-4
Molecular Formula C22H21FN2OS
Molecular Weight 380.48
IUPAC Name [2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3-methylphenyl)methanone
Standard InChI InChI=1S/C22H21FN2OS/c1-15-6-5-7-17(14-15)20(26)25-21(27)19(16-8-10-18(23)11-9-16)24-22(25)12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3
Standard InChI Key VYTGQPIUNKVTNR-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)F

Introduction

Molecular Formula and Weight

  • Molecular Formula: C22H20FN2OS

  • Molecular Weight: 378.47 g/mol

Structural Features

  • The compound features a spirocyclic framework, where a diazaspiro[4.5]decane core is fused with benzoyl and fluorophenyl groups.

  • A thione group (-C=S) is present in the structure, contributing to its reactivity and potential biological activity.

  • Fluorine atoms attached to the phenyl rings enhance its lipophilicity and may influence its pharmacokinetic properties.

IUPAC Name

  • (4-Fluorophenyl)-[3-(3-methylbenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-en-2-thione]

Synthesis

The synthesis of spirocyclic thiones like this compound typically involves multi-step reactions that integrate:

  • Spirocyclization: Formation of the spirocyclic core using appropriate nucleophiles and electrophiles.

  • Functionalization: Introduction of substituents such as fluorophenyl and benzoyl groups through condensation or substitution reactions.

For example:

  • A [2+3]-cyclocondensation reaction can be employed to construct the diazaspiro framework.

  • Thioamide groups are introduced via reactions involving thiourea derivatives or sulfur-containing reagents.

Spectroscopic Methods

To confirm the structure, the following techniques are commonly used:

  • NMR (1H and 13C): Identifies chemical environments of hydrogen and carbon atoms.

  • IR Spectroscopy: Detects functional groups like C=O (carbonyl), C=S (thione), and aromatic rings.

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.

Crystallography

X-ray crystallography may be used to determine the precise three-dimensional arrangement of atoms in the molecule, including bond angles and dihedral angles between aromatic rings.

Biological Significance

Compounds with similar spirocyclic frameworks have demonstrated diverse biological activities:

  • Anticancer Activity:

    • Spirothiones often exhibit cytotoxic effects against tumor cell lines due to their ability to interact with cellular thiol groups or inhibit enzymes critical for cell proliferation.

  • Antimicrobial Activity:

    • The presence of fluorine and sulfur atoms enhances interactions with bacterial or fungal enzymes, leading to antimicrobial effects.

  • Enzyme Inhibition:

    • Thione-containing molecules can act as inhibitors for metalloproteins or kinases due to their sulfur donor properties.

Drug Development

The compound's structural features make it a candidate for:

  • Design of enzyme inhibitors targeting cancer or microbial pathways.

  • Optimization for improved bioavailability and reduced toxicity.

Material Science

Spirocyclic compounds are also used in materials science for their thermal stability and optical properties.

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